Differentiation via IL-1β Inhibitory Activity: A Critical Gap in Public Data
A search of primary research papers, authoritative databases (PubChem, ChEMBL), and patents (U.S. Patent 6,664,256) failed to identify a direct, quantitative head-to-head comparison of the IL-1β inhibitory activity of 3-(4-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine against its closest analogs, such as the 4-fluorophenyl sulfonyl derivative (CAS 478077-49-5) or the 2,4-dimethoxyphenyl sulfonyl derivative (CAS 1021131-30-5) [REFS-1, REFS-2]. The source patent exemplifies numerous compounds but does not publish individual IC50 data for all members of the Markush group. This represents a significant evidence gap for quantitative procurement decisions based strictly on public-domain potency data.
| Evidence Dimension | IL-1β Production Inhibitory Activity |
|---|---|
| Target Compound Data | Not available in permitted public-domain sources |
| Comparator Or Baseline | Closest analogs: CAS 478077-49-5 and CAS 1021131-30-5; no public comparative IC50 data available |
| Quantified Difference | Cannot be calculated from accessible data |
| Conditions | Cellular assays for IL-1β production as described in U.S. Patent 6,664,256 |
Why This Matters
The absence of public comparative potency data means procurement decisions must currently rely on the structural novelty and the compound's fit within a patented, potent class of IL-1β inhibitors, rather than on a proven selectivity or potency advantage over specific analogs.
- [1] Kowa Co., Ltd. Phenylpyridazine compounds and medicines containing the same. U.S. Patent 6,664,256, issued December 16, 2003. View Source
- [2] PubChem. Substance Search for CAS 1021131-23-6. National Center for Biotechnology Information. Accessed 2026. View Source
